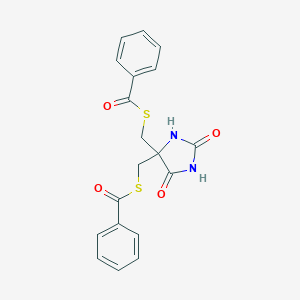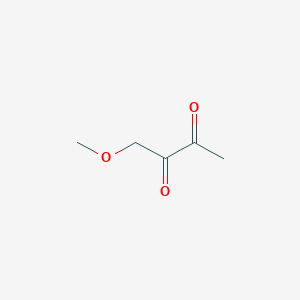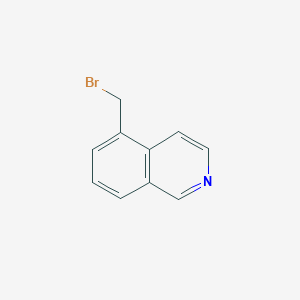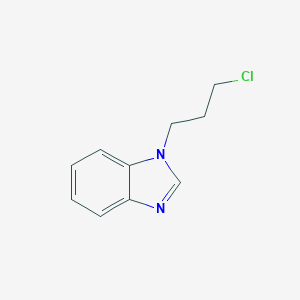
1-(3-Chloropropyl)-1H-benzimidazole
Übersicht
Beschreibung
1-(3-Chloropropyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
DNA Topoisomerase Inhibition
1-(3-Chloropropyl)-1H-benzimidazole derivatives have shown potential as inhibitors of mammalian type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription. For instance, specific derivatives like 5-methyl-4-(1H-benzimidazole-2-yl)phenol have demonstrated significant inhibitory effects in quantitative in vitro plasmid supercoil relaxation assays (Alpan, Gunes, & Topçu, 2007).
Anticancer Activity
A series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, including derivatives of 1-(3-Chloropropyl)-1H-benzimidazole, have been synthesized and evaluated for their anticancer properties. These compounds have displayed noteworthy antitumor activity against a range of cancer cell lines, indicating their potential as anticancer agents (Kalalbandi & Seetharamappa, 2015).
Cytotoxicity and Kinase Inhibition
Compounds synthesized from 1-(3-Chloropropyl)-1H-benzimidazole have been studied for their cytotoxic effects against certain cancer cell lines. Additionally, these compounds have been evaluated for their inhibitory effects on human recombinant casein kinase 2alpha subunit, an enzyme implicated in cancer progression (Łukowska-Chojnacka et al., 2016).
Corrosion Inhibition
New benzimidazole derivatives, including those based on 1-(3-Chloropropyl)-1H-benzimidazole, have been synthesized and characterized for their potential as corrosion inhibitors. Their efficacy in protecting carbon steel in acidic environments has been demonstrated, providing insights into novel applications in material science (Rouifi et al., 2020).
Green Synthesis of Derivatives
Research has focused on the green synthesis of novel benzimidazole derivatives using 1-(3-Chloropropyl)-1H-benzimidazole. This approach highlights the environmentally friendly synthesis of these compounds, potentially expanding their applications in drug design and other fields (Nikpassand & Pirdelzendeh, 2016).
Eigenschaften
IUPAC Name |
1-(3-chloropropyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJMYXQANEOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-1H-benzimidazole | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

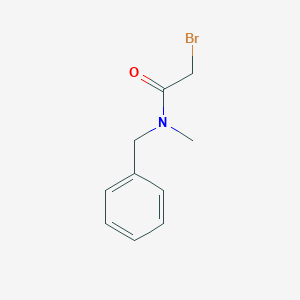


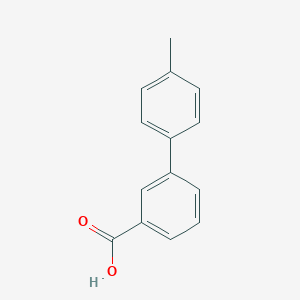

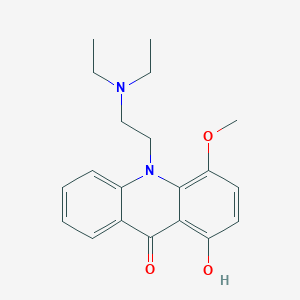
![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
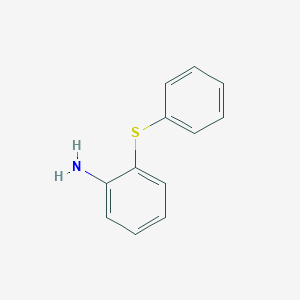

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
